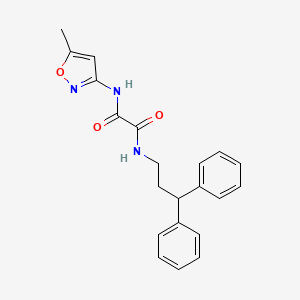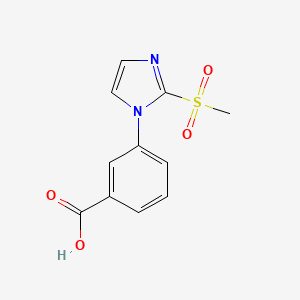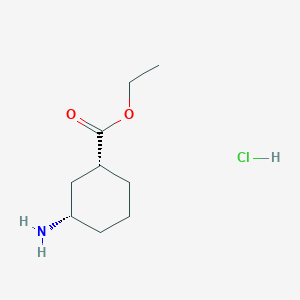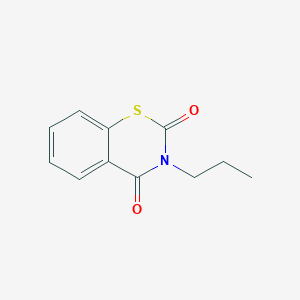
2-((6-(3-methylpiperidin-1-yl)pyrimidin-4-yl)thio)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((6-(3-methylpiperidin-1-yl)pyrimidin-4-yl)thio)-N-phenylacetamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms . Pyrimidines are integral parts of DNA and RNA and have diverse pharmacological properties .
Physical And Chemical Properties Analysis
Pyrimidine is a six-membered heterocyclic organic colorless compound. It is a much weaker base than pyridine and is soluble in water .科学的研究の応用
Histamine H4 Receptor Ligand Development
Research has focused on the development of histamine H4 receptor (H4R) ligands, with 2-aminopyrimidines playing a pivotal role. Specifically, these compounds have been investigated for their anti-inflammatory and antinociceptive activities in animal models, hinting at potential applications in pain management (Altenbach et al., 2008).
Antimicrobial Agent Synthesis
2-Aminopyrimidine derivatives have been synthesized for their antimicrobial properties. Various pyrimidinone and oxazinone derivatives fused with thiophene rings have shown promising antibacterial and antifungal activities, comparable to established drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Antitumor Activity Research
The synthesis of 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives has demonstrated potent antitumor activity. These compounds have shown efficacy against various human cancer cell lines, including breast, cervical, and colonic carcinomas (Hafez & El-Gazzar, 2017).
Design of Anti-Tumor Drugs
Efforts have been made to develop selective anti-tumor drugs using 2-aminopyrimidines as a base structure. One notable compound demonstrated significant antiproliferative potency on human leukemia cells, indicating a potential avenue for cancer treatment (Liu et al., 2011).
Antifolate Dual Inhibition
Research has been conducted on the synthesis of compounds as dual inhibitors of dihydrofolate reductase and thymidylate synthase, showcasing their potential as antitumor agents. Such compounds have demonstrated significant inhibitory activity against both enzymes, underscoring their potential in cancer therapy (Gangjee et al., 2005).
Antioxidant Activity
Some 2-aminopyrimidines have been synthesized and characterized for their antioxidant properties. Studies have shown good antioxidant activity in certain derivatives, suggesting their potential use in combatting oxidative stress-related diseases (Dhakhda et al., 2021).
Antianaphylactic Activity
Certain derivatives of 2-aminopyrimidines have demonstrated antianaphylactic activity. The synthesis and pharmacological evaluation of these compounds have opened pathways for developing new treatments for allergic reactions and asthma (Wagner et al., 1993).
Cognitive Impairment Treatment
Research into 3-aminopyrazolo[3,4-d]pyrimidinones, structurally related to 2-aminopyrimidines, has led to the development of potent phosphodiesterase 1 (PDE1) inhibitors. These compounds are being considered for treating cognitive deficits associated with various neurological and psychiatric diseases (Li et al., 2016).
作用機序
Target of Action
The compound, also known as 2-{[6-(3-methylpiperidin-1-yl)pyrimidin-4-yl]sulfanyl}-N-phenylacetamide, is a small molecule that primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in various types of cancer .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the ATP-binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2 . This results in the halting of the cell cycle progression, specifically at the G1 phase, and induces apoptosis .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents cells from entering the S phase, thereby halting cell division .
Pharmacokinetics
This suggests that it can be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized, and eventually excreted .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and the induction of apoptosis . This is particularly significant in cancer cells, where uncontrolled cell proliferation is a key characteristic . By halting the cell cycle and inducing apoptosis, the compound can effectively reduce the growth of cancer cells .
将来の方向性
特性
IUPAC Name |
2-[6-(3-methylpiperidin-1-yl)pyrimidin-4-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-14-6-5-9-22(11-14)16-10-18(20-13-19-16)24-12-17(23)21-15-7-3-2-4-8-15/h2-4,7-8,10,13-14H,5-6,9,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKDPDACRDDLDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC(=NC=N2)SCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(3-methylpiperidin-1-yl)pyrimidin-4-yl)thio)-N-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B2873741.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2873743.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2873745.png)


![2-methyl-N-[(4-methylphenyl)methyl]propan-2-amine](/img/structure/B2873749.png)

![5-(2-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2873754.png)

![(Z)-5-(((1H-benzo[d]imidazol-2-yl)amino)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2873757.png)


![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2873760.png)
![2-(9-(2,4-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2873761.png)